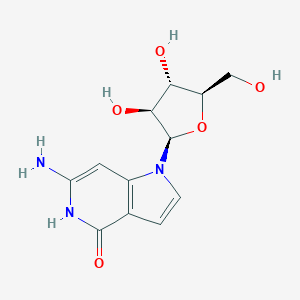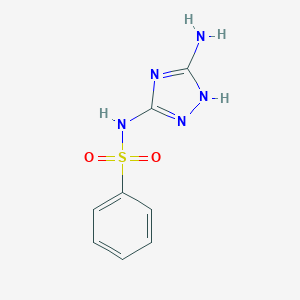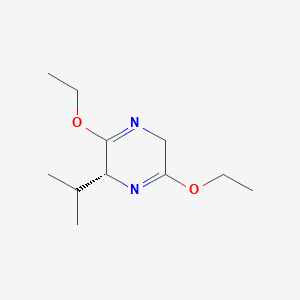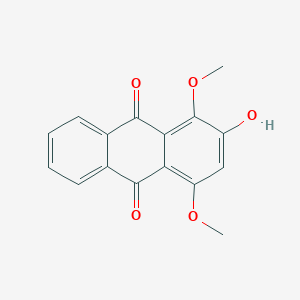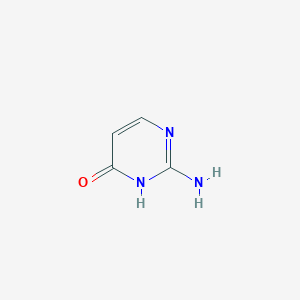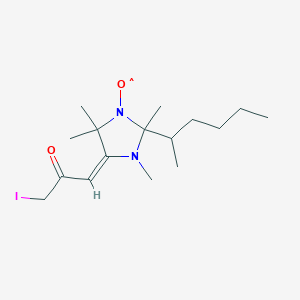
2-Htipio
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Htipio, also known as 2-(2-hydroxyphenyl)-3-methyl-1,4-naphthoquinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
2-HtipioHtipio has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-HtipioHtipio has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-HtipioHtipio has been shown to enhance the survival of neurons and promote neurite outgrowth, which may have implications for nerve regeneration.
In antimicrobial activity research, 2-HtipioHtipio has been shown to exhibit antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest that 2-HtipioHtipio may have potential as a therapeutic agent for the treatment of infectious diseases.
Mechanism Of Action
The mechanism of action of 2-HtipioHtipio is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by 2-HtipioHtipio may lead to the activation of signaling pathways that regulate cell survival and death.
Biochemical And Physiological Effects
2-HtipioHtipio has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the enhancement of neuronal survival and neurite outgrowth, and the inhibition of microbial growth. Additionally, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-HtipioHtipio in lab experiments is its solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 2-HtipioHtipio is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on 2-HtipioHtipio. One area of interest is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-HtipioHtipio for different experimental systems. Finally, the development of novel derivatives of 2-HtipioHtipio may lead to the discovery of more potent and selective compounds with potential applications in scientific research.
Synthesis Methods
The synthesis of 2-HtipioHtipio involves the reaction of 2-Htipiohydroxyacetophenone with 3-methyl-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The purity of the synthesized 2-HtipioHtipio can be determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
properties
CAS RN |
104652-80-4 |
|---|---|
Product Name |
2-Htipio |
Molecular Formula |
C16H28IN2O2 |
Molecular Weight |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
InChI Key |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
Canonical SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
synonyms |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




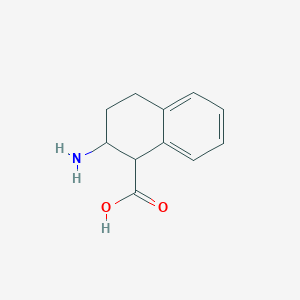
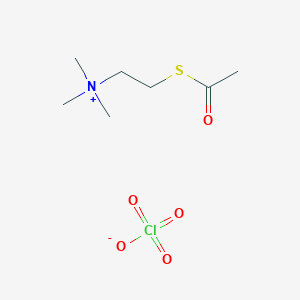



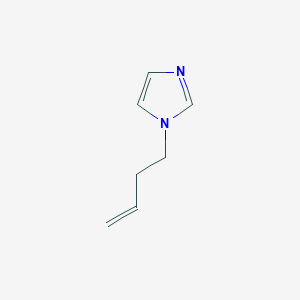
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

